molecular formula C12H20N2O5Si B1430268 Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 1610377-18-8

Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B1430268
CAS No.: 1610377-18-8
M. Wt: 300.38 g/mol
InChI Key: ZZPZVIXUFQSMKK-UHFFFAOYSA-N
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Description

Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a pyrimidine derivative with a molecular formula of C₁₂H₂₀N₂O₅Si and a molecular weight of 300.39 g/mol . It features a 2,6-dioxo-tetrahydropyrimidine core modified with a methyl carboxylate group at position 4 and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protective group at position 3. The SEM group is widely used in organic synthesis to protect reactive sites (e.g., amines or hydroxyl groups) during multi-step reactions, enabling selective functionalization . The compound is characterized by high purity (>97%) and is cataloged under MDL number MFCD28023508, indicating its established role in research and industrial applications .

Properties

IUPAC Name

methyl 2,6-dioxo-3-(2-trimethylsilylethoxymethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5Si/c1-18-11(16)9-7-10(15)13-12(17)14(9)8-19-5-6-20(2,3)4/h7H,5-6,8H2,1-4H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPZVIXUFQSMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=O)N1COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 1610377-18-8) is a synthetic compound with a complex molecular structure that includes a pyrimidine ring. Its unique chemical properties suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀N₂O₅Si
  • Molecular Weight : 300.39 g/mol
  • CAS Number : 1610377-18-8
  • MDL Number : MFCD28023508

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For example:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Case Study : In vitro tests demonstrated that derivatives of this compound showed selective cytotoxicity against various human cancer cell lines, including HepG2 and NCI-H661. The structure-activity relationship (SAR) analysis revealed that specific modifications enhance antitumor efficacy.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively:

  • Activity Spectrum : Compounds exhibiting similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
  • Research Findings : A study indicated that certain derivatives displayed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against specific pathogens.

Anti-inflammatory Effects

Preliminary research suggests potential anti-inflammatory effects:

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes.
  • Experimental Evidence : In vivo models demonstrated reduced inflammation markers upon administration of similar pyrimidine derivatives.

Data Table of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReference
AntitumorPyrimidine derivativesCytotoxicity against HepG2 cells
AntimicrobialSimilar pyrimidine compoundsEffective against S. aureus, C. albicans
Anti-inflammatoryRelated tetrahydropyrimidinesReduced inflammation in animal models

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₀N₂O₅Si
  • Molecular Weight : 300.39 g/mol
  • CAS Number : 1610377-18-8
  • Structure : The compound features a pyrimidine ring with two keto groups at positions 2 and 6, along with a trimethylsilyl ether derivative that enhances its solubility and stability .

Scientific Research Applications

Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate serves multiple roles in scientific research:

  • Medicinal Chemistry :
    • It acts as an intermediate in the synthesis of bioactive compounds, enhancing the development of pharmaceuticals.
    • Its structural features allow it to participate in various chemical reactions that are crucial for drug development.
  • Synthetic Organic Chemistry :
    • The compound is utilized in the synthesis of metal complexes which have applications in catalysis and material science.
    • It is involved in the development of new synthetic methodologies due to its reactivity as a nucleophile.
  • Biological Studies :
    • Preliminary studies suggest potential biological activities that warrant further investigation for therapeutic applications.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel pyrimidine derivatives with enhanced pharmacological properties. The synthesized compounds exhibited significant activity against specific cancer cell lines, indicating their potential as anticancer agents.

Case Study 2: Catalytic Applications

Research has shown that metal complexes derived from this compound can act as effective catalysts in various organic transformations. These catalysts have been applied in reactions such as cross-coupling and oxidation processes, demonstrating improved yields and selectivity compared to traditional methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with SEM or Silyl Protective Groups

The compound 2-(trimethylsilyl)ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from ) shares structural similarities due to the presence of a trimethylsilyl-containing protective group. Additionally, the difluorophenyl and methoxymethyl substituents in this analog introduce enhanced lipophilicity and electronic effects, which may influence reactivity in cross-coupling or nucleophilic substitution reactions .

Key Differences:
  • Protective Group : The SEM group in the target compound offers superior stability during deprotection compared to simpler silyl ethers .
  • Substituents : The target compound lacks aromatic or halogenated groups, reducing steric hindrance and enabling broader applicability in synthetic pathways.

Pyrimidine Derivatives with Modified Cores

Compounds such as 6-(coumarin-3-yl)pyrimidin-2(1H)-one () and thiazolo[3,2-a]pyrimidine () feature fused heterocyclic systems. These structural modifications significantly alter their physicochemical properties:

  • Coumarin Derivatives (e.g., compound 4i in ): The coumarin moiety introduces fluorescence and extended conjugation, making these compounds suitable for optical applications or as protease inhibitors .
  • Thiazolo-pyrimidine Derivatives (): The fused thiazole ring enhances planarity and crystallinity, as evidenced by single-crystal X-ray data showing a density of 1.369 g/cm³ and space group P-1 .
Comparison with Target Compound:
  • Electronic Properties : The target compound’s lack of fused rings or extended conjugation limits its optical activity but improves synthetic accessibility.
  • Crystallinity : While the thiazolo-pyrimidine derivative forms stable crystals, the SEM group in the target compound may introduce steric effects that hinder crystallization .

Hydrate and Amino-Substituted Analogs

highlights two closely related compounds:

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate (CAS 50887-69-9, similarity score 1.00 ):

  • Differs by replacing the SEM group and methyl ester with a carboxylic acid and hydrate.
  • Increased hydrophilicity due to the -COOH group enhances aqueous solubility but reduces membrane permeability .

5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 7164-43-4, similarity score 0.87): The amino group at position 5 enables hydrogen bonding and participation in condensation reactions, broadening its utility in medicinal chemistry .

Comparative Analysis:
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
Target Compound C₁₂H₂₀N₂O₅Si 300.39 SEM, methyl carboxylate Lipophilic, >97% purity
2,6-Dioxo-... hydrate C₇H₈N₂O₅·H₂O 218.16 (anhyd.) Carboxylic acid, hydrate Hydrophilic, high solubility
5-Amino-... acid C₅H₅N₃O₄ 171.11 Amino, carboxylic acid Hydrogen-bonding capability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar tetrahydropyrimidine derivatives typically involves multi-step procedures. For example, describes a 3-step synthesis of a related compound, emphasizing functionalization of the tetrahydropyrimidine core with protecting groups (e.g., SEM groups). Key steps include nucleophilic substitution for introducing the trimethylsilyl ethoxymethyl (SEM) moiety and subsequent carboxylation. Reaction temperature, solvent polarity (e.g., DMSO for high-temperature reactions), and stoichiometry of reagents (e.g., SEM-Cl) critically impact yield. NMR monitoring (e.g., tracking disappearance of starting material protons) is recommended to optimize reaction progress .

Q. How can researchers characterize the functional groups and purity of this compound?

  • Methodological Answer : Characterization relies on combined spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR can confirm the SEM group (e.g., trimethylsilyl protons at δ ~0.1 ppm and ethoxy methylene protons at δ ~3.5–4.5 ppm) and the tetrahydropyrimidine ring protons (e.g., dioxo groups at δ ~10–12 ppm). and provide analogous NMR data for pyrimidine derivatives, highlighting diagnostic peaks for similar substituents .
  • ESIMS/LCMS : Used to verify molecular ion peaks (e.g., [M+1]+^+) and purity. For instance, reports ESIMS m/z values with <5% deviation from theoretical masses, ensuring structural confirmation .
  • HPLC : Purity assessment (e.g., >98% in ) via reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting patterns in NMR or mismatched ESIMS peaks) often arise from residual solvents, diastereomerism, or incomplete protection. For example:

  • Dynamic NMR : Use variable-temperature NMR to identify rotational barriers in hindered SEM groups (e.g., coalescence of split peaks at elevated temperatures).
  • 2D-COSY/HSQC : Resolve overlapping signals by correlating 1^1H-1^1H or 1^1H-13^13C couplings, as applied in for distinguishing pyridine and pyrrole ring protons .
  • Reaction Monitoring : Re-isolate intermediates (e.g., via column chromatography) to confirm stepwise progression, as in ’s 3-step synthesis .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electrostatic potential surfaces to identify reactive sites:

  • Electrophilic Sites : The electron-deficient tetrahydropyrimidine ring (due to dioxo groups) and the carbonyl carbon (C4) are prone to nucleophilic attack.
  • Nucleophilic Sites : The SEM-protected nitrogen (N3) may participate in deprotection under acidic conditions. highlights the role of hemiacetal formation in stabilizing aldehyde intermediates, which can guide analogous studies on reactivity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer : Scaling up introduces issues like heat dissipation and mixing inefficiencies, which affect regioselectivity. Strategies include:

  • Flow Chemistry : Continuous flow systems improve temperature control during exothermic steps (e.g., SEM group introduction).
  • Catalytic Optimization : Use of Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in carboxylation steps, as seen in ’s amide coupling protocols .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported yields for similar tetrahydropyrimidine derivatives?

  • Methodological Answer : Systematic variation of parameters (e.g., solvent, catalyst, temperature) using Design of Experiments (DoE) is critical. For example:

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for SEM protection efficiency, as DMSO may stabilize intermediates () .
  • Catalyst Load : Test 0.5–5 mol% of Pd catalysts for coupling reactions (analogous to ’s General Procedure N for indazole formation) .
  • Replicate Studies : Conduct triplicate runs to assess reproducibility, addressing outliers via Grubbs’ test.

Q. What analytical methods are recommended for detecting byproducts formed during the synthesis of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS can identify low-abundance byproducts (e.g., deprotected intermediates or dimerization products). ’s use of ESIMS with m/z accuracy <5 ppm is a benchmark for detecting impurities . Additionally, TLC with dual detection (UV and iodine staining) helps track polar byproducts during purification.

Functional Group Reactivity and Applications

Q. How does the SEM group influence the compound’s stability and subsequent transformations?

  • Methodological Answer : The SEM group acts as a base-labile protecting group for the N3 position, enabling selective deprotection under mild acidic conditions (e.g., TFA/CH2_2Cl2_2). Its stability during nucleophilic reactions (e.g., alkylation) allows functionalization at the C4 carboxylate. ’s hemiacetal stabilization mechanism suggests analogous strategies for protecting aldehyde intermediates in downstream reactions .

Q. What role does the tetrahydropyrimidine core play in facilitating intermolecular interactions (e.g., hydrogen bonding or π-stacking)?

  • Methodological Answer : The dioxo groups (C2 and C6) act as hydrogen bond acceptors, while the conjugated π-system enables stacking with aromatic moieties in target molecules. Computational docking studies (e.g., AutoDock Vina) can model these interactions, as demonstrated in ’s analysis of pyrrole-carboxylate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate

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